molecular formula C14H22N2O B11817178 2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine

2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine

Katalognummer: B11817178
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: JMXQRIYTDXTWSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an isopropoxy group and a 1-methylpiperidin-2-yl group

Vorbereitungsmethoden

The synthesis of 2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, isopropanol, and 1-methylpiperidine.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or piperidinyl groups can be replaced with other functional groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: The compound is investigated for its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Vergleich Mit ähnlichen Verbindungen

2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:

    2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring. The difference in ring size can affect the compound’s reactivity and biological activity.

    2-Isopropoxy-5-(1-ethylpiperidin-2-yl)pyridine: This compound has an ethyl group instead of a methyl group on the piperidine ring. The presence of the ethyl group can influence the compound’s steric and electronic properties, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

5-(1-methylpiperidin-2-yl)-2-propan-2-yloxypyridine

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-7-12(10-15-14)13-6-4-5-9-16(13)3/h7-8,10-11,13H,4-6,9H2,1-3H3

InChI-Schlüssel

JMXQRIYTDXTWSX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=C(C=C1)C2CCCCN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.